molecular formula C26H15Cl2F3N4O3S B12382630 Hsd17B13-IN-4

Hsd17B13-IN-4

Cat. No.: B12382630
M. Wt: 591.4 g/mol
InChI Key: SIQQFRUBXZGTFD-UHFFFAOYSA-N
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Description

Hsd17B13-IN-4 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being investigated for its potential therapeutic applications in treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic strategies for similar compounds often involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality and yield, and implementing purification methods suitable for industrial-scale production. The use of automated reactors and continuous flow chemistry may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hsd17B13-IN-4 has several scientific research applications, including:

    Chemistry: The compound is used as a chemical probe to study the function and inhibition of HSD17B13 in various biochemical assays.

    Biology: Researchers use this compound to investigate the role of HSD17B13 in lipid metabolism and its association with liver diseases.

    Medicine: The compound is being explored as a potential therapeutic agent for treating NAFLD and NASH. Preclinical studies have shown promising results in reducing liver inflammation and fibrosis.

    Industry: This compound may be used in the development of diagnostic tools and therapeutic strategies for liver diseases .

Mechanism of Action

Hsd17B13-IN-4 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within the liver. By inhibiting HSD17B13, this compound reduces the formation of toxic lipid intermediates, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the reduction of lipid droplet formation and modulation of lipid metabolism pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H15Cl2F3N4O3S

Molecular Weight

591.4 g/mol

IUPAC Name

2-(3-cyanophenyl)-5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C26H15Cl2F3N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37)

InChI Key

SIQQFRUBXZGTFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C(F)(F)F

Origin of Product

United States

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